3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride typically involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole. The reaction is carried out by heating 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl chloride in dry acetonitrile under reflux conditions for 24 hours . The product is then crystallized and purified to obtain the desired thiazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium salt into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in acyloin condensation reactions to form α-hydroxy ketones.
Biology: Investigated for its potential role in enzyme mimetics and biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium involves its role as a catalyst in various organic reactions. The thiazolium ion acts as an electrophilic catalyst, facilitating the formation of reactive intermediates that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylcinchoninium chloride
- Tetraphenylphosphonium chloride
- 5-Bromo-4-chloro-3-indolyl octanoate
Uniqueness
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium is unique due to its specific structure, which imparts distinct catalytic properties. Its ability to facilitate acyloin condensation reactions with high efficiency sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NOS/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFCZLRCIKDJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NOS+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329954 |
Source
|
Record name | STK256619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46719-49-7 |
Source
|
Record name | STK256619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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